Intramolecular Self-Quenching: Quantum Yield 0.015 in Free Amine Form vs. FITC Constitutive Fluorescence
Fluoresceinamine in its free amine form exhibits a quantum yield (Φ) of merely 0.015 due to intramolecular photoinduced electron transfer (PET) from the amine lone pair to the xanthene fluorophore, rendering it nearly non-fluorescent [1]. This is in stark contrast to fluorescein isothiocyanate (FITC), which displays constitutive fluorescence with reported quantum yields ranging from 0.79 to 0.92 in aqueous and organic media [2]. Upon covalent derivatization of fluoresceinamine's amine group (e.g., acylation or sulfonylation), the PET pathway is blocked, and fluorescence is restored to levels comparable to unmodified fluorescein (Φ ~0.9) [1]. This 'turn-on' behavior is a mechanistically distinct property not shared by FITC, CFSE, or fluorescein itself.
| Evidence Dimension | Fluorescence quantum yield (Φ) in free/unconjugated state |
|---|---|
| Target Compound Data | Φ = 0.015 (free amine form in aqueous solution) |
| Comparator Or Baseline | FITC: Φ = 0.79–0.92 (isothiocyanate form, unconjugated); Fluorescein: Φ = 0.90 (0.1 N NaOH) |
| Quantified Difference | 53-fold to 61-fold lower Φ for fluoresceinamine free amine vs. FITC; restored to ~0.9 after derivatization |
| Conditions | Aqueous solution, pH unadjusted; J. Am. Chem. Soc. 1990 for FA; various literature sources for FITC/fluorescein |
Why This Matters
This extreme quenching differential enables fluoresceinamine to function as a fluorogenic 'turn-on' probe, dramatically reducing background signal in no-wash labeling protocols—a capability FITC cannot provide.
- [1] Munkholm C, Parkinson DR, Walt DR. Intramolecular fluorescence self-quenching of fluoresceinamine. J Am Chem Soc. 1990;112(7):2608-2612. doi:10.1021/ja00163a021 View Source
- [2] Stratech Scientific. FITC (Fluorescein Isothiocyanate) Spectral Properties. Product Technical Datasheet; CookeChem. Fluorescein isothiocyanate isomer I, 90% Datasheet. View Source
